Imazamethabenz (free acid) 100 microg/mL in Acetonitrile

描述

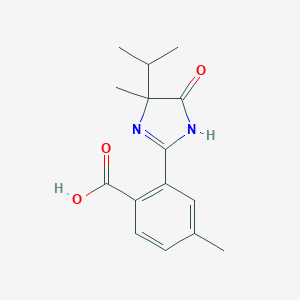

Para-Imazamethabenz is a chiral herbicide belonging to the Imidazolinone family. It is commonly used in agriculture to control grasses and dicotyledonous weeds in crops such as wheat and barley . This compound is a mixture of two isomers, with the para isomer being one of them .

准备方法

The synthesis of para-Imazamethabenz involves the reaction of 2-imidazolinone with methyl benzoate derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired isomer . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and purification of the para and meta isomers .

化学反应分析

Para-Imazamethabenz undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of more polar products.

Reduction: Reduction reactions can convert the compound into less active forms.

科学研究应用

Chemical Properties and Formulation

- Chemical Formula : C15H18N2O3

- Molecular Weight : 274.32 g/mol

- Solvent : Acetonitrile

- Concentration : 100 µg/mL

Imazamethabenz is typically formulated in acetonitrile due to the solvent's ability to dissolve organic compounds effectively, facilitating various analytical and experimental procedures.

Herbicidal Applications

Efficacy Against Weeds

Imazamethabenz has been extensively studied for its effectiveness as a herbicide, particularly against various weed species. A study indicated that it provides substantial control over wild oats and tartary buckwheat, demonstrating its potential as a selective herbicide in agricultural settings . The compound acts by inhibiting specific biochemical pathways in plants, leading to reduced growth and eventual death of targeted weed species.

Environmental Impact

Research has shown that imazamethabenz can leach into groundwater during irrigation, raising concerns about its environmental mobility and potential impacts on non-target species . Understanding the leaching behavior is crucial for developing strategies to mitigate environmental risks while maximizing agricultural efficacy.

Biomedical Applications

Antitumor Activity

Recent studies have highlighted the potential of imazamethabenz as an antitumor agent. It has been shown to inhibit the proliferation of human breast cancer cell lines, such as MCF-7, through mechanisms involving Pin1 enzyme inhibition. The compound demonstrated an IC50 value of 6.67 µM against Pin1, suggesting significant inhibitory activity comparable to established Pin1 inhibitors .

Case Studies

作用机制

Para-Imazamethabenz exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of the targeted weeds. In cancer research, it inhibits the Pin1 protein, which plays a role in cell cycle regulation and tumor progression .

相似化合物的比较

Para-Imazamethabenz is unique due to its specific isomeric form and its dual application in agriculture and medicine. Similar compounds include:

Meta-Imazamethabenz: Another isomer of Imazamethabenz with similar herbicidal properties.

Imazapyr: Another Imidazolinone herbicide used for similar agricultural purposes.

Imazethapyr: Known for its use in controlling broadleaf weeds and grasses.

These compounds share a common mechanism of action but differ in their specific applications and effectiveness against various weed species.

生物活性

Imazamethabenz, an imidazoline ketone herbicide, has garnered attention for its potential biological activities beyond its primary use as a herbicide. Particularly, the free acid form of imazamethabenz at a concentration of 100 µg/mL in acetonitrile has been investigated for its effects on cancer cell proliferation, migration, and invasion. This article compiles findings from diverse studies to present a comprehensive overview of the biological activity of this compound.

Imazamethabenz (chemical formula: C₁₅H₁₈N₂O₃) is characterized by its chiral nature and consists of a mixture of isomers. Its low toxicity to non-target organisms makes it suitable for agricultural applications while raising questions about its potential therapeutic uses in oncology .

Imazamethabenz has been shown to inhibit the activity of Pin1 , a prolyl isomerase that plays a crucial role in regulating various cellular processes, including cell cycle progression and apoptosis. The compound binds effectively to Pin1, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular docking studies have indicated multiple binding interactions between imazamethabenz and key amino acid residues within the Pin1 active site, suggesting a robust mechanism for its inhibitory action .

In Vitro Studies

- Cell Proliferation : The MTT assay demonstrated that imazamethabenz significantly inhibits the proliferation of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 11.32 µM, indicating potent cytotoxicity at low concentrations .

- Migration and Invasion : Wound healing assays and transwell invasion assays revealed that imazamethabenz effectively inhibited the migration and invasion capabilities of MCF-7 cells. After 24 hours of treatment, the extent of wound closure was significantly reduced compared to untreated controls .

- Protein Expression Modulation : Western blot analyses indicated that treatment with imazamethabenz resulted in decreased expression levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP9), both critical factors in tumor angiogenesis and metastasis .

Summary of Findings

| Study Parameter | Result |

|---|---|

| IC50 (MCF-7 Cell Proliferation) | 11.32 µM |

| Migration Inhibition | Significant reduction in wound closure |

| VEGF Expression | Decreased levels post-treatment |

| MMP9 Expression | Decreased levels post-treatment |

Case Studies

A notable case study involved the application of imazamethabenz in combination with standard chemotherapeutic agents. The study found that while low concentrations of chemotherapeutics did not significantly affect cell survival, the addition of imazamethabenz enhanced the overall therapeutic efficacy by further inhibiting migration and invasion pathways in MCF-7 cells . This suggests potential for combination therapies utilizing imazamethabenz as an adjunct treatment in cancer management.

Environmental Impact and Toxicology

While imazamethabenz exhibits promising biological activities, its environmental fate and eco-toxicity are critical considerations. Studies have shown that it possesses low toxicity to birds, fish, and other non-target organisms, making it a candidate for further research into its dual role as both a herbicide and a potential therapeutic agent .

属性

IUPAC Name |

4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFNHNXZQYTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274068 | |

| Record name | Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-82-1, 100728-84-5 | |

| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89318-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazamethabenz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100728845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-DIHYDRO-4-METHYL-4-(1-METHYLETHYL)-5-OXO-1H-IMIDAZOL-2-YL)-4-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9941875B0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazamethabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-Imazamethabenz exert its herbicidal effect?

A: p-Imazamethabenz, along with other imidazolinone herbicides, inhibits the enzyme acetohydroxyacid synthase (AHAS) [, ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking AHAS activity, p-Imazamethabenz disrupts amino acid production, ultimately leading to plant death.

Q2: What are the key structural characteristics of p-Imazamethabenz, and how do they influence its activity?

A: p-Imazamethabenz is one of the isomers present in the commercially available herbicide imazamethabenz-methyl. While the provided abstracts do not explicitly detail the molecular formula and weight of p-Imazamethabenz, they highlight the impact of its structural differences compared to its isomer, m-imazamethabenz, on factors like soil sorption and abiotic degradation []. The presence of an aromatic ring and the imidazolinone ring are crucial for its interaction with the AHAS enzyme []. Further research on specific structural modifications and their impact on activity, potency, and selectivity (SAR) would be valuable.

Q3: Can you describe an analytical method used for quantifying p-Imazamethabenz in environmental samples?

A: A study described a method for the simultaneous quantification of various imidazolinone herbicides, including p-imazamethabenz, in water and soil samples []. The method employed solid-phase extraction for pre-concentration followed by analysis using liquid chromatography with UV detection or liquid chromatography/electrospray mass spectrometry (LC/ES-MS). This method achieved low detection limits, enabling the quantification of p-imazamethabenz at trace levels in environmental matrices [].

Q4: What is known about the environmental fate of p-Imazamethabenz?

A: Research suggests that the degradation of p-imazamethabenz, along with its isomer m-imazamethabenz, can be influenced by factors like pH and potentially by natural photolysis due to its absorbance in the visible and near-ultraviolet spectral regions []. Understanding the abiotic degradation pathways is crucial for assessing the persistence and potential environmental impact of this herbicide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。